(3-Ethyl-1,2,4-oxadiazol-5-yl)acetonitrile
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Overview
Description
(3-Ethyl-1,2,4-oxadiazol-5-yl)acetonitrile is a heterocyclic compound that contains an oxadiazole ring The oxadiazole ring is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom
Mechanism of Action
In addition to medicinal application, these heterocycles were utilized for the development of energetic materials , fluorescent dyes , OLEDs , sensors , as well as insecticides . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .
Biochemical Analysis
Biochemical Properties
1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists .
Cellular Effects
Some 1,2,4-oxadiazole derivatives have shown significant inhibitory activity to NO in lipopolysaccharide (LPS)-induced BV2 cells and showed good neuroinflammatory activity .
Molecular Mechanism
The coupling of amidoximes with acyl reagents such as anhydrides occurs in two simple steps: O-acylation of amidoxime (first step) and following cyclodehydration into 1,2,4-oxadiazole (second step) .
Metabolic Pathways
The 1,2,4-oxadiazole core assembly consists of two stages (the O-acylation of amidoximes and the intramolecular cyclization) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-1,2,4-oxadiazol-5-yl)acetonitrile typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation to form the oxadiazole ring . This reaction is often carried out in the presence of a base such as triethylamine in a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and reagents can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(3-Ethyl-1,2,4-oxadiazol-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The oxadiazole ring can participate in substitution reactions, where different substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxadiazole derivatives with carboxylic acid or ester functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
(3-Ethyl-1,2,4-oxadiazol-5-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3-Ethyl-1,2,4-oxadiazol-5-yl)acetonitrile include other oxadiazole derivatives, such as:
- (3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile
- (3-Phenyl-1,2,4-oxadiazol-5-yl)acetonitrile
- (3-Ethyl-1,2,4-oxadiazol-5-yl)methanol
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 3-position of the oxadiazole ring can affect the compound’s steric and electronic properties, making it a unique scaffold for further functionalization and application .
Properties
IUPAC Name |
2-(3-ethyl-1,2,4-oxadiazol-5-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-2-5-8-6(3-4-7)10-9-5/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSLJOCABAWFJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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